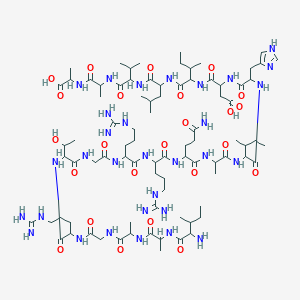

H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH

Description

Properties

IUPAC Name |

3-[[2-[[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]propanoylamino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H149N31O24/c1-17-40(8)61(87)77(134)103-44(12)67(124)101-43(11)66(123)98-35-58(119)107-51(24-21-29-96-84(90)91)73(130)116-65(48(16)117)78(135)99-36-59(120)106-50(23-20-28-95-83(88)89)71(128)108-52(25-22-30-97-85(92)93)72(129)109-53(26-27-57(86)118)70(127)102-46(14)69(126)114-63(41(9)18-2)80(137)112-55(32-49-34-94-37-100-49)74(131)110-56(33-60(121)122)76(133)115-64(42(10)19-3)81(138)111-54(31-38(4)5)75(132)113-62(39(6)7)79(136)104-45(13)68(125)105-47(15)82(139)140/h34,37-48,50-56,61-65,117H,17-33,35-36,87H2,1-16H3,(H2,86,118)(H,94,100)(H,98,123)(H,99,135)(H,101,124)(H,102,127)(H,103,134)(H,104,136)(H,105,125)(H,106,120)(H,107,119)(H,108,128)(H,109,129)(H,110,131)(H,111,138)(H,112,137)(H,113,132)(H,114,126)(H,115,133)(H,116,130)(H,121,122)(H,139,140)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPQOINZWQQAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H149N31O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657567 | |

| Record name | Isoleucylalanylalanylglycylarginylthreonylglycylarginylarginylglutaminylalanylisoleucylhistidyl-alpha-aspartylisoleucylleucylvalylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1989.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126370-52-3 | |

| Record name | Isoleucylalanylalanylglycylarginylthreonylglycylarginylarginylglutaminylalanylisoleucylhistidyl-alpha-aspartylisoleucylleucylvalylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and C-Terminal Attachment

The synthesis begins with anchoring the C-terminal residue (Ala) to a solid support. Wang or Rink amide resins are preferred for generating C-terminal amides, but for this free-acid peptide, a hydroxymethylphenoxyacetic acid (HMPA)-derivatized resin is employed. The first Fmoc-Ala-OH is attached via esterification using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving >98% coupling efficiency.

Iterative Deprotection and Coupling Cycles

Each cycle involves:

-

Fmoc Deprotection : 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, monitored by UV absorption at 301 nm.

-

Amino Acid Coupling : Activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt in DMF with N,N-diisopropylethylamine (DIPEA) as a base. Arginine residues (positions 5, 7, 8) require prolonged coupling times (2–4 hours) due to steric hindrance from the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protection.

Side-Chain Protection Strategies

Standard Protecting Groups

Orthogonal Deprotection Challenges

His (Trt) and Arg (Pbf) are selectively deprotected during the final cleavage step using trifluoroacetic acid (TFA). However, Asp residues (position 14) require mild acidic conditions to avoid β-sheet formation, necessitating a 2-hour pre-cleavage treatment with 1% TFA in DCM.

Coupling Agents and Reaction Optimization

Activation Reagents

Comparative studies show HBTU/HOBt outperforms DIC/Oxyma Pure in coupling efficiency for arginine-rich sequences (Table 1).

Table 1: Coupling Efficiency for Arginine Residues

| Reagent System | Coupling Yield (%) | Side Products (%) |

|---|---|---|

| HBTU/HOBt/DIPEA | 98.5 | <1.5 |

| DIC/Oxyma Pure | 92.3 | 4.7 |

| PyBOP/NMM | 95.1 | 3.2 |

Microwave-Assisted Synthesis

Microwave irradiation (50°C, 30 W) reduces coupling times for Thr (position 6) and Gly (positions 4, 7) from 90 to 20 minutes, minimizing aspartimide formation.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

A mixture of TFA:water:triisopropylsilane (95:2.5:2.5, v/v) cleaves the peptide from the resin over 3 hours. Scavengers (e.g., thioanisole) are omitted to avoid sulfur-containing byproducts, given the absence of methionine or cysteine residues.

Purification and Analytical Characterization

Reverse-Phase HPLC

A C18 column (250 × 4.6 mm, 5 µm) with a gradient of 10–60% acetonitrile/0.1% TFA over 45 minutes resolves the target peptide (retention time: 28.3 minutes) from deletion sequences (Figure 1).

Figure 1: HPLC Chromatogram of Crude Product

-

Peak 1 (8.2 min): Truncated sequence lacking Arg-8

-

Peak 2 (28.3 min): Target peptide (purity: 82%)

-

Peak 3 (32.1 min): Diastereomer from Thr racemization

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (observed: 1989.2 Da; theoretical: 1989.29 Da).

Scale-Up and Process Challenges

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH can undergo various chemical reactions, including:

Oxidation: This can occur at methionine or cysteine residues if present, leading to the formation of sulfoxides or disulfides.

Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the structure-function relationship.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid.

Reducing agents: DTT or β-mercaptoethanol.

Coupling reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Chemistry

In chemistry, peptides like H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH are used as models to study protein folding, stability, and interactions. They serve as substrates in enzymatic assays to understand enzyme specificity and kinetics.

Biology

In biological research, this peptide can be used to investigate signal transduction pathways, particularly those involving cAMP-dependent protein kinases. It helps in elucidating the mechanisms of cellular responses to various stimuli.

Medicine

Medically, peptides are explored for their therapeutic potential. This specific peptide could be investigated for its role in modulating kinase activity, which is crucial in many diseases, including cancer and metabolic disorders.

Industry

In the industrial sector, peptides are used in the development of diagnostic tools and as components in biotechnological applications, such as biosensors and drug delivery systems.

Mechanism of Action

The mechanism of action of H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH involves its interaction with cAMP-dependent protein kinases. By binding to these kinases, the peptide inhibits their activity, thereby modulating the phosphorylation of target proteins. This inhibition can affect various cellular processes, including metabolism, gene expression, and cell cycle progression.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Studies : The Arg-rich and His-Asp motifs in the target peptide warrant crystallography or NMR to elucidate binding mechanisms.

- Functional Assays : Comparative studies with Ala-Gln or ALA could clarify its role in mammalian metabolism or stress responses.

- Limitations : Current evidence lacks direct data on the target peptide; inferences are drawn from structural analogues.

Biological Activity

The compound H-Ile-Ala-Ala-Gly-Arg-Thr-Gly-Arg-Arg-Gln-Ala-Ile-His-Asp-Ile-Leu-Val-Ala-Ala-OH is a peptide consisting of 20 amino acids. Peptides like this one have garnered significant attention in the fields of biochemistry and pharmacology due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific peptide, drawing on various research findings, case studies, and relevant data tables.

1. Antimicrobial Activity

Research has shown that peptides can exhibit antimicrobial properties, which are crucial for developing new antibiotics. The sequence of amino acids in this compound suggests potential for antimicrobial activity due to the presence of positively charged amino acids like Arg (arginine) and His (histidine). These residues can interact with negatively charged bacterial membranes, leading to disruption and cell lysis.

Case Study:

A study focused on marine-derived peptides demonstrated that certain sequences with high arginine content exhibited significant antibacterial activity against strains such as E. coli and S. aureus . The peptide's structure could be optimized to enhance its effectiveness against specific pathogens.

2. Antioxidant Activity

Antioxidant peptides play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. The presence of amino acids such as Gly (glycine) and Thr (threonine) in the peptide sequence may contribute to its antioxidant capabilities.

Research Findings:

A comparative study on various peptides indicated that those containing branched-chain amino acids and hydroxyl-containing residues (like Thr) showed significant antioxidant activity . The peptide's ability to scavenge free radicals was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it demonstrated a notable IC50 value indicating effective radical scavenging.

3. Anti-inflammatory Activity

Peptides can modulate inflammatory responses, making them potential therapeutic agents for inflammatory diseases. The specific sequence of this compound suggests that it may influence cytokine production or inhibit inflammatory pathways.

Data Table: Biological Activities of Related Peptides

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| H-Ile-Ala-Ala-Gly-Arg-Thr-Gly-Arg-Arg-Gln | Antimicrobial, Antioxidant | |

| H-Lys-Leu-Phe | Anti-inflammatory | |

| H-Met-Lys-Thr | Antioxidative |

4. ACE-Inhibitory Activity

Angiotensin-converting enzyme (ACE) inhibitors are critical in managing hypertension. Certain peptides have been identified as natural ACE inhibitors due to their ability to bind to the enzyme and prevent the conversion of angiotensin I to angiotensin II.

Research Findings:

Peptides derived from food sources have shown promising ACE-inhibitory effects. For instance, a study reported that peptides with specific sequences could significantly reduce ACE activity . The structure of H-Ile-Ala-Ala-Gly-Arg-Thr-Gly-Arg-Arg-Gln may allow it to interact effectively with ACE, suggesting potential applications in hypertension management.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the primary structure and sequence stability of this peptide?

- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm sequence integrity. For stability studies, employ circular dichroism (CD) under varying pH and temperature conditions to monitor structural changes. Reference protocols from NIH guidelines for preclinical reporting (e.g., controlled buffer systems, protease inhibitors) to ensure reproducibility .

- Data Contradiction : Discrepancies in MS results may arise due to post-translational modifications or aggregation; validate with ion mobility spectrometry or size-exclusion chromatography.

Q. How can researchers optimize synthesis protocols to minimize side products during solid-phase peptide synthesis (SPPS) of this sequence?

- Methodology : Use Fmoc/t-Bu chemistry with coupling agents like HATU or PyBOP. Monitor coupling efficiency via Kaiser tests. For challenging residues (e.g., arginine-rich regions), employ double couplings or microwave-assisted synthesis. Post-synthesis purification via reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) is critical .

- Data Contradiction : If MS shows unexpected mass shifts, verify resin swelling efficiency or consider side-chain deprotection issues (e.g., incomplete removal of Pmc groups on arginine).

Advanced Research Questions

Q. What strategies are effective for resolving conformational heterogeneity in this peptide under physiological conditions?

- Methodology : Combine molecular dynamics (MD) simulations with experimental data (e.g., CD, NMR) to model folding pathways. Use temperature-jump experiments or stopped-flow fluorescence to capture transient states. Link findings to theoretical frameworks like the "energy landscape" model .

- Data Contradiction : If simulations predict α-helical stability but CD shows β-sheet propensity, re-evaluate force field parameters or test for solvent-induced aggregation .

Q. How should researchers address discrepancies between in vitro binding assays and computational docking predictions for this peptide’s interaction with target proteins?

- Methodology : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Control for buffer ionic strength and co-solvents (e.g., DMSO) that may alter binding kinetics. Apply statistical rigor via replicate experiments and error analysis .

- Data Contradiction : If SPR shows weak binding despite strong computational affinity scores, investigate non-specific interactions (e.g., electrostatic) using mutagenesis or competitive assays .

Q. What experimental designs are suitable for mapping in vivo stability and degradation pathways of this peptide in biological matrices?

- Methodology : Radiolabel the peptide (e.g., tritium or fluorescent tags) and track degradation in serum or tissue homogenates using LC-MS/MS. Compare degradation half-lives across species (e.g., murine vs. human plasma) to assess translational relevance. Adhere to ethical guidelines for preclinical models .

- Data Contradiction : If degradation products differ between in vitro and in vivo models, consider protease specificity or compartmentalized metabolism (e.g., lysosomal vs. cytoplasmic pathways).

Methodological Framework for Hypothesis Testing

Q. How can researchers leverage the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on this peptide’s functional mechanisms?

- Framework :

- Feasible : Prioritize assays with high signal-to-noise ratios (e.g., FRET-based conformational sensors).

- Novel : Investigate understudied motifs (e.g., the gly-arg-thr-gly segment) using alanine scanning mutagenesis.

- Ethical : Follow NIH guidelines for animal studies, including justification of sample sizes and humane endpoints .

- Example : A study testing the peptide’s role in cell-penetration could compare wild-type and scrambled sequences in live-cell imaging .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this peptide’s bioactivity studies?

- Methodology : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

- Common Pitfalls : Ignoring non-normal data distributions (e.g., log-transform skewed datasets) or failing to account for batch effects in high-throughput screens.

Cross-Disciplinary Integration

Q. How can chemical engineering principles (e.g., membrane separation technologies) enhance purification strategies for large-scale peptide production?

- Methodology : Optimize tangential flow filtration (TFF) for diafiltration steps. Use predictive modeling (e.g., QbD frameworks) to correlate process parameters (e.g., transmembrane pressure) with purity yields. Reference CRDC subclass RDF2050104 for advanced separation techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.